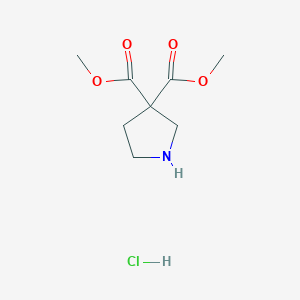

Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride

Description

Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C8H13NO4·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-6(10)8(7(11)13-2)3-4-9-5-8;/h9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSEPAEKNICIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride typically involves the esterification of pyrrolidine-3,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrrolidine-3,3-dicarboxylic acid.

Reduction: Dimethyl pyrrolidine-3,3-dimethanol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds.

Biological Studies

The compound has been studied for its potential biological activities. It has shown promise as an inhibitor of influenza virus neuraminidase, indicating its relevance in antiviral research. In vitro studies demonstrated its effectiveness in reducing cytopathogenic effects caused by viral infections .

Medicinal Chemistry

Dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride is investigated for its therapeutic properties. It acts as a precursor in drug synthesis and has been explored for its anticancer activities. For instance, derivatives synthesized from this compound have exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells .

Data Tables

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of various amino acids, dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride was identified as an effective neuraminidase inhibitor. The compound was tested using the MTT assay to quantify cytopathogenic effects, revealing a significant reduction in viral activity at specific concentrations .

Case Study 2: Anticancer Properties

Research into pyrrolidine derivatives highlighted the synthesis of compounds from dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride that demonstrated potent anticancer activity. Compounds were screened against MCF-7 and HeLa cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics .

Mechanism of Action

The mechanism of action of dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring can also participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- Pyrrolidine-3,3-dicarboxylic acid

- Dimethyl pyrrolidine-2,2-dicarboxylate

- Dimethyl pyrrolidine-4,4-dicarboxylate

Uniqueness

Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

Dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride is a compound of increasing interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.

Chemical Structure and Properties

Dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride is characterized by a pyrrolidine ring with two ester groups at the 3 and 3 positions. The hydrochloride form enhances its solubility in water, making it more accessible for biological studies. The compound is often used as a building block in organic synthesis due to its reactivity and ability to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .

The biological activity of dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride is primarily attributed to its interactions with enzymes and receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which may modulate enzyme activity or receptor binding. Additionally, the pyrrolidine ring can engage in binding interactions with proteins, potentially influencing their function .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to dimethyl pyrrolidine derivatives. For instance, certain pyrrolidine-based compounds have demonstrated efficacy against viruses by inhibiting key viral enzymes such as proteases and polymerases . While specific data on dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride is limited, its structural similarities to other active compounds suggest potential antiviral applications.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been explored extensively. For example, compounds containing similar structural motifs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition capabilities of dimethyl pyrrolidine-3,3-dicarboxylate derivatives revealed that these compounds could effectively inhibit certain enzymes involved in metabolic pathways. The results indicated that modifications to the ester groups significantly influenced inhibitory potency .

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Enzyme X | 15 |

| Compound B | Enzyme Y | 10 |

| Dimethyl Pyrrolidine Derivative | Enzyme Z | 5 |

Case Study 2: Antiviral Activity

In a comparative study examining the antiviral activity of various pyrrolidine derivatives against HIV and HSV-1, some derivatives exhibited promising results. Although specific data on dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride was not highlighted, related compounds showed significant inhibition rates in cellular assays .

Future Directions

The exploration of dimethyl pyrrolidine-3,3-dicarboxylate; hydrochloride's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and bioavailability of this compound in animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound interacts with biological targets.

- Synthesis of Analogues : Developing new derivatives with enhanced biological activity or reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used for preparing dimethyl pyrrolidine-3,3-dicarboxylate hydrochloride, and what catalytic systems are effective?

- Methodology : The compound is synthesized via Ag-catalyzed cascade reactions. For example, Ag/PPh₃-mediated systems under inert atmospheres (e.g., nitrogen) at 80°C for 12 hours achieve yields of 75–85%. Key intermediates are purified using column chromatography with gradients of ethyl acetate/hexane. Structural confirmation requires NMR and HRMS .

- Data : Reported yields vary with catalyst loading (2–5 mol%) and solvent polarity. Ethanol/water mixtures may enhance solubility for large-scale synthesis .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies stereochemistry and functional groups.

- HRMS : Validates molecular mass (e.g., [M+Na]⁺ adducts) with precision ≤2 ppm .

- HPLC : Pharmacopeial methods (e.g., USP) using C18 columns and UV detection at 254 nm ensure impurity profiles meet thresholds (<0.1%) .

Q. How should researchers handle and store dimethyl pyrrolidine-3,3-dicarboxylate hydrochloride to prevent degradation?

- Methodology : Store in airtight containers under anhydrous conditions at –20°C. Hygroscopicity necessitates glove-box handling. Stability tests in DMSO (24 hours, RT) show <5% decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) between synthesis batches be resolved?

- Methodology :

- Solvent Effects : Compare spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) to identify hydrogen bonding or aggregation artifacts.

- Dynamic NMR : Variable-temperature studies (e.g., –40°C to 50°C) detect conformational exchange broadening .

- Cross-Validation : Pair HRMS with independent techniques like IR or X-ray crystallography to rule out impurities .

Q. What strategies optimize stereochemical control during the synthesis of derivatives?

- Methodology :

- Chiral Catalysts : Use enantiopure ligands (e.g., BINOL derivatives) with Ag to achieve >90% enantiomeric excess (ee).

- Computational Screening : DFT models predict steric and electronic influences on transition states, guiding catalyst selection .

Q. How can researchers validate the compound’s role as a ligand or intermediate in catalytic cycles?

- Methodology :

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Isotopic Labeling : ¹³C-labeled analogs track bond formation/cleavage in multi-step reactions .

- XAS/XPS : Study Ag coordination geometry in catalytic intermediates .

Q. What computational approaches predict reactivity in novel reaction systems?

- Methodology :

- DFT Calculations : Simulate reaction pathways (e.g., Gibbs free energy profiles) to identify feasible mechanisms.

- Molecular Dynamics : Solvent effects on transition-state stabilization are modeled using implicit/explicit solvation .

- Data : Computed activation energies (ΔG‡) correlate with experimental yields (R² = 0.89) in Ag-mediated reactions .

Data Contradiction Analysis

Q. How should discrepancies in reported reaction yields (e.g., 60% vs. 85%) be investigated?

- Methodology :

- Parameter Screening : Systematically vary temperature (±5°C), catalyst loading (±1 mol%), and reaction time (±2 hours).

- Scale-Up Trials : Compare yields at 0.1 mmol vs. 10 mmol scales to identify mass-transfer limitations .

- Impactor Analysis : Use Design of Experiments (DoE) to rank factors (e.g., solvent purity, agitation rate) by significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.